6-(Propylsulfanyl)pyridin-2-amine
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Overview
Description
6-(Propylsulfanyl)pyridin-2-amine is an organic compound with the molecular formula C8H12N2S. It is a derivative of pyridine, characterized by the presence of a propylsulfanyl group at the 6th position and an amino group at the 2nd position of the pyridine ring
Mechanism of Action
Target of Action
It is known that pyrimidine-based compounds, which include 6-(propylsulfanyl)pyridin-2-amine, often target key inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
The mode of action of pyrimidine-based anti-inflammatory agents, including this compound, is generally associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of PGE2 .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the pathways involving the inflammatory mediators mentioned above .
Result of Action
Given its potential anti-inflammatory properties, it can be inferred that the compound may help reduce inflammation at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Pyridin-2-amines, a class of compounds to which it belongs, are known to serve as starting materials for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities .
Cellular Effects
The specific cellular effects of 6-(Propylsulfanyl)pyridin-2-amine are not well-studied. Related pyridine derivatives have been shown to be converted into their 5-hydroxy derivatives by whole cells of Burkholderia sp. MAK1 .
Metabolic Pathways
Related pyridine derivatives are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a propylsulfanyl reagent under controlled conditions . For instance, the reaction of 2-chloropyridine with propylthiol in the presence of a base such as sodium hydride can yield 6-(Propylsulfanyl)pyridin-2-amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reagents are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Propylsulfanyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the propylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the pyridine ring .
Scientific Research Applications
6-(Propylsulfanyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can act as a catalyst or an intermediate in various industrial processes, improving product quality and efficiency
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Another nitrogen-containing heterocycle with similar structural features.
5-Bromo-2-methylpyridin-3-amine: A pyridine derivative with different substituents but similar reactivity
Uniqueness
6-(Propylsulfanyl)pyridin-2-amine is unique due to the presence of both the propylsulfanyl and amino groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-propylsulfanylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJNADBPRTYGGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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